molecular formula C26H22ClO2P B7800624 (Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride CAS No. 63368-35-4

(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride

Cat. No.: B7800624
CAS No.: 63368-35-4
M. Wt: 432.9 g/mol
InChI Key: BFNRPBPFNTZGOE-UHFFFAOYSA-M
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Description

(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride is a synthetic organic compound of interest in chemical research. The structure features a benzo[1,3]dioxole (piperonyl) moiety, a common scaffold in medicinal and agrochemical research, linked to a triphenylphosphonium group. Compounds containing the benzodioxole ring are frequently explored for their biological activities and as building blocks in complex synthesis. Researchers utilize analogous phosphonium salts as key reagents in organic synthesis, particularly in Wittig olefination reactions for the preparation of alkenes. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O2P.ClH/c1-4-10-22(11-5-1)29(23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-21-16-17-25-26(18-21)28-20-27-25;/h1-18H,19-20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNRPBPFNTZGOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979513
Record name [(2H-1,3-Benzodioxol-5-yl)methyl](triphenyl)phosphanium chloride
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Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63368-35-4
Record name NSC140906
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2H-1,3-Benzodioxol-5-yl)methyl](triphenyl)phosphanium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-BENZODIOXOL-5-YLMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE
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Biological Activity

(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is a derivative of triphenylphosphonium (TPP), which is known for its ability to target mitochondria and influence cellular processes through the generation of reactive oxygen species (ROS). This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in cancer therapy.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with a suitable alkyl halide derived from benzo[d][1,3]dioxole. The reaction conditions often require an inert atmosphere and careful temperature control to ensure high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to accumulate in mitochondria. Once inside the mitochondria, it can induce mitochondrial dysfunction leading to increased ROS production, which is a critical pathway for inducing apoptosis in cancer cells.

Key Mechanisms:

  • Mitochondrial Targeting : The positive charge on the TPP moiety facilitates selective accumulation in negatively charged mitochondrial membranes.
  • Induction of Apoptosis : Increased ROS levels can trigger apoptotic pathways by disrupting mitochondrial membrane potential and activating caspases.
  • Selective Cytotoxicity : Studies have shown that compounds like TPP derivatives exhibit higher cytotoxicity against cancer cells compared to normal cells due to their preferential localization in mitochondria.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)22
A549 (Lung)121.7
HT-29 (Colon)298
SK-MEL-28 (Melanoma)25-28

Case Studies

Several case studies illustrate the efficacy of TPP derivatives in cancer therapy:

  • MDA-MB-231 Cells : Treatment with this compound resulted in significant apoptosis characterized by disintegration of actin filaments and inhibition of cell migration. The study indicated an IC50 value around 22 μM, demonstrating potent cytotoxicity against this breast cancer cell line .
  • A549 Lung Carcinoma : The compound showed an IC50 value of 121.7 μM, indicating moderate efficacy. Mechanistic studies suggested that it induced G0/G1 cell cycle arrest and apoptosis through ROS generation .
  • Melanoma Cell Lines : In melanoma cell lines such as SK-MEL-28, the compound exhibited IC50 values between 25 and 28 μM, highlighting its potential as a therapeutic agent against aggressive skin cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous triphenylphosphonium salts differing in substituent groups. These analogs highlight how variations in the alkyl/aryl chain influence properties and reactivity.

Table 1: Structural and Functional Comparison of Triphenylphosphonium Salts

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features
(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride Benzo[d][1,3]dioxol-5-ylmethyl C₂₇H₂₂ClO₂P 444.89 (calc.) Electron-rich benzodioxole enhances solubility; potential for Wittig reactions .
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl triphenylphosphonium chloride 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl C₂₆H₂₀Cl₂N₂OP 493.33 (calc.) Oxadiazole ring introduces electron-withdrawing effects; may stabilize ylides .
[(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride 3-Methylisoxazol-5-yl C₂₃H₂₁ClNOP 393.85 Isoxazole group offers rigidity; used in heterocyclic synthesis intermediates .
Triphenylmethyl chloride (Trityl chloride) Triphenylmethyl C₁₉H₁₅Cl 278.78 Lacks heteroatoms; widely used as a protecting group in organic chemistry .

Key Comparisons :

Substituent Effects on Reactivity: The benzodioxole group in the target compound is electron-rich due to its two oxygen atoms, which may enhance the stability of ylides in Wittig reactions compared to the electron-deficient oxadiazole or isoxazole analogs .

Synthetic Utility :

  • The target compound’s synthesis aligns with methods for other phosphonium salts, involving alkylation of triphenylphosphine with substituted benzyl halides. However, the benzodioxole group’s steric bulk may slow reaction kinetics compared to smaller substituents like methylisoxazole .
  • Trityl chloride , while structurally simpler, serves as a protecting group rather than a reagent in Wittig chemistry, highlighting functional differences despite structural similarities .

Physical Properties :

  • Molecular weight correlates with solubility: higher molecular weight compounds (e.g., oxadiazole analog) may exhibit lower solubility in common organic solvents.
  • The benzodioxole derivative is expected to form stable crystalline solids, whereas methylisoxazole analogs are often oils .

Research Findings :

  • Wittig Reaction Efficiency : Phosphonium salts with electron-donating groups (e.g., benzodioxole) generate more nucleophilic ylides, enabling reactions with less reactive carbonyl compounds .

Preparation Methods

Nucleophilic Substitution via Chloromethylbenzodioxole and Triphenylphosphine

The most direct route involves reacting 5-(chloromethyl)benzo[d] dioxole with triphenylphosphine (PPh₃) in a polar aprotic solvent. As detailed in , this method employs potassium fluoride (KF) as a mild base to facilitate the substitution reaction:

PPh3+ClCH2C6H3O2C6H3(Benzo[d]dioxol-5-ylmethyl)triphenylphosphonium chloride\text{PPh}3 + \text{ClCH}2\text{C}6\text{H}3\text{O}2\text{C}6\text{H}_3 \rightarrow \text{(Benzo[d]dioxol-5-ylmethyl)triphenylphosphonium chloride}

Procedure :

  • A suspension of PPh₃ (10.0 mmol), 5-(chloromethyl)benzo[d][1, dioxole (10.0 mmol), and KF (10.0 mmol) in dichloromethane (CH₂Cl₂) is stirred at room temperature for 12–18 hours .

  • Post-reaction, the solvent is removed under reduced pressure, and the residue is dissolved in water (50 mL) and extracted with CH₂Cl₂ (3 × 20 mL).

  • Organic layers are dried over Na₂SO₄, concentrated, and purified via recrystallization from diisopropylether, yielding a crystalline product .

Key Parameters :

ParameterValueSource
SolventCH₂Cl₂
Temperature25°C
Reaction Time12–18 hours
Yield70–85% (estimated)

This method avoids extreme temperatures but requires prolonged reaction times. The use of KF enhances the nucleophilicity of PPh₃ by weakly coordinating to the chloride leaving group .

High-Pressure Synthesis in Methanol

Adapting methodologies from triphenylmethylphosphonium chloride synthesis , this approach utilizes methanol as a solvent under pressurized conditions to accelerate quaternization:

Procedure :

  • PPh₃ (1.0 mol) and 5-(chloromethyl)benzo[d][1, dioxole (1.2 mol) are dissolved in methanol (5:1 mol ratio relative to PPh₃) in a pressure reactor .

  • The mixture is heated to 50–60°C under 9–10 kg/cm² pressure for 5–8 hours .

  • After cooling, the crude product is isolated via centrifugation, washed with cold methanol, and recrystallized to >99% purity .

Kinetic Advantages :

  • Elevated pressure increases reaction rate by improving the solubility of gaseous intermediates.

  • Methanol’s polarity stabilizes the phosphonium ion intermediate, reducing side reactions .

Comparative Data :

ConditionMethod 1 (CH₂Cl₂)Method 2 (MeOH)
Temperature25°C50–60°C
PressureAmbient9–10 kg/cm²
Purity Post-Recrystallization95%>99%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield. A modified protocol from involves:

  • Combining PPh₃ (0.374 mmol), 5-(chloromethyl)benzo[d][1, dioxole (0.374 mmol), and triethylamine (0.748 mmol) in ethanol (3 mL).

  • Irradiating at 100°C for 2 hours in a sealed microwave reactor .

  • Cooling and filtering the precipitate, followed by washing with ethanol and methanol .

Advantages :

  • Reaction time reduced from 18 hours to 2 hours.

  • Ethanol serves as a green solvent, aligning with sustainable chemistry principles .

Purification and Recrystallization Strategies

Achieving high purity (>99%) necessitates meticulous purification:

Recrystallization Protocol :

  • Dissolve the crude product in methanol (2:5 w/v).

  • Heat to reflux until fully dissolved.

  • Cool to 4°C for 48 hours to induce crystallization.

  • Isolate crystals via vacuum filtration and dry at 100–105°C for 8–24 hours .

Chromatographic Purification :

  • Flash column chromatography (PE/EtOAc 100:0 to 99:1) resolves phosphonium salts from unreacted starting materials .

Analytical Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.80–6.85 (m, 3H, benzodioxole aromatic protons).

  • δ 4.25 (d, 2H, J = 14.2 Hz, CH₂P).

  • δ 7.45–7.70 (m, 15H, PPh₃ protons) .

Mass Spectrometry :

  • ESI-MS m/z: 423.1 [M-Cl]⁺ (calculated for C₂₆H₂₂O₂P⁺: 423.1) .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing (Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride, and what critical reagents are involved?

  • Methodology : The compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with (Benzo[d][1,3]dioxol-5-yl)methyl chloride in an anhydrous solvent (e.g., toluene or acetonitrile) under reflux. Critical steps include maintaining moisture-free conditions to avoid hydrolysis of the phosphonium salt and using stoichiometric excess of triphenylphosphine to drive the reaction .
  • Key Considerations : Benzyl chloride derivatives (e.g., benzodioxolylmethyl chloride) are lachrymators and require handling in a fume hood. Triphenylphosphine toxicity necessitates dust control .

Q. How is this phosphonium salt typically purified, and what analytical methods confirm its structural integrity?

  • Methodology : Purification involves recrystallization from ethanol or acetonitrile to remove unreacted triphenylphosphine. Structural confirmation uses 1^1H/13^13C NMR (to verify benzodioxole and triphenylphosphonium moieties) and mass spectrometry (ESI-MS) for molecular ion detection. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : It serves as a precursor for Wittig reactions, generating olefins via reaction with aldehydes. For example, coupling with cinnamaldehyde produces substituted styrene derivatives. The benzodioxole group enhances electron density, influencing regioselectivity in alkene formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Wittig reactions using this phosphonium salt?

  • Methodology :

  • Base Selection : Use strong, anhydrous bases (e.g., NaH or KOtBu) to generate the ylide efficiently. Sodium ethoxide requires strict dryness to prevent decomposition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ylide stability but may increase side reactions. Solvent-free conditions under microwave irradiation reduce reaction time .
  • Temperature Control : Lower temperatures (0–25°C) minimize undesired alkene isomerization .

Q. What mechanistic insights explain contradictory data in alkene stereoselectivity during Wittig reactions?

  • Methodology : Stereoselectivity (cis/trans) depends on ylide reactivity and steric effects. Bulky benzodioxolylmethyl groups favor less hindered transition states, often leading to trans-alkenes. Kinetic vs. thermodynamic control can be probed via time-resolved NMR or DFT calculations .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in tracking this compound in metabolic or environmental studies?

  • Methodology : Synthesize deuterated derivatives (e.g., 2^2H-labeled benzodioxole) using deuterated reagents (e.g., D2_2O or CD3_3OD) during synthesis. Isotopic purity is validated via LC-MS/MS, enabling quantification in biological matrices or environmental samples .

Q. What are the challenges in analyzing degradation products of this compound, and how are they addressed?

  • Methodology : Degradation (e.g., hydrolysis or oxidation) is monitored using SPE followed by GC-MS or UPLC-QTOF. Derivatization with MtBSTFA improves volatility for GC analysis. Hydrolysis products (e.g., benzodioxolemethanol) are identified via isotopic dilution with labeled internal standards .

Q. What environmental safety protocols are recommended for handling and disposing of this compound?

  • Methodology : Follow OECD guidelines for phosphorus-containing compounds. Waste solutions are treated with oxidizing agents (e.g., KMnO4_4) to break down phosphonium salts. Environmental persistence is assessed via OECD 301 biodegradability tests .

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